5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole
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Overview
Description
5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with a 4-bromophenylsulfanyl group
Mechanism of Action
Target of Action
The primary targets of 4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the presence of 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Result of Action
As a unique chemical provided to early discovery researchers , its effects at the molecular and cellular level are subjects of ongoing investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the reaction of 4-bromothiophenol with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Bromophenyl)sulfanyl]-1,3-thiazol-2-ylamine
- 5-[(4-Bromophenyl)sulfanyl]-1,2,4-triazole
- 5-[(4-Bromophenyl)sulfanyl]-1,3,4-thiadiazole
Uniqueness
5-[(4-Bromophenyl)sulfanyl]-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities and physicochemical properties .
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S2/c9-6-1-3-7(4-2-6)12-8-5-10-11-13-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTVWJQPYZVLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CN=NS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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